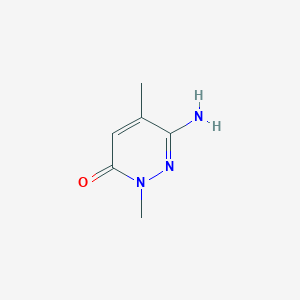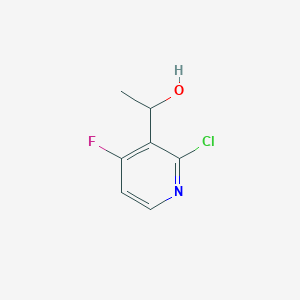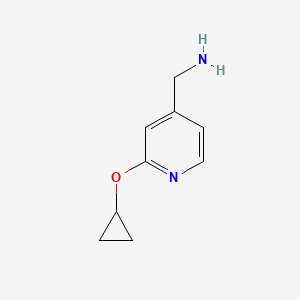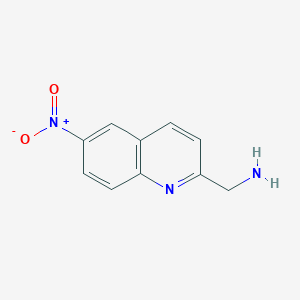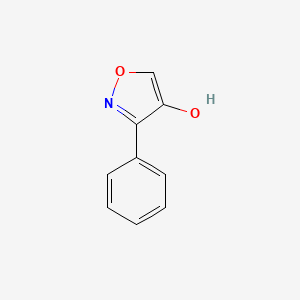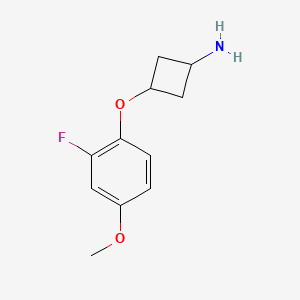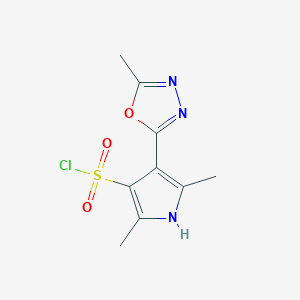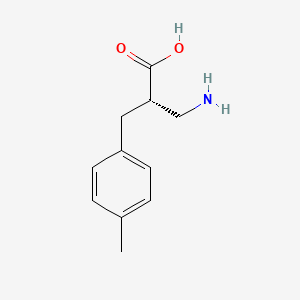
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid is an organic compound with a molecular formula of C11H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-methylbenzyl)propanoic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield a nitro derivative, while reduction with NaBH4 can produce an alcohol.
Applications De Recherche Scientifique
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2-(4-methylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(4-methylbenzyl)thio)propanoic acid: Similar structure but with a sulfur atom replacing the oxygen in the carboxylic acid group.
1,4-Dimethylbenzene: Similar aromatic ring structure but lacks the amino and carboxylic acid groups.
Uniqueness
(S)-3-Amino-2-(4-methylbenzyl)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Clé InChI |
VAVGSOFCGOOZRH-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C[C@@H](CN)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)
